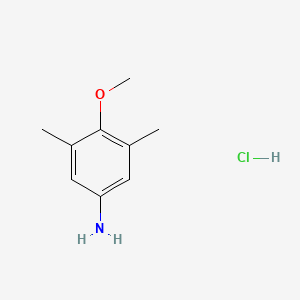

![molecular formula C13H16O3Si B1357477 Methyl 2-hydroxy-5-[2-(trimethylsilyl)ethynyl]-benzenecarboxylate CAS No. 119754-18-6](/img/structure/B1357477.png)

Methyl 2-hydroxy-5-[2-(trimethylsilyl)ethynyl]-benzenecarboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

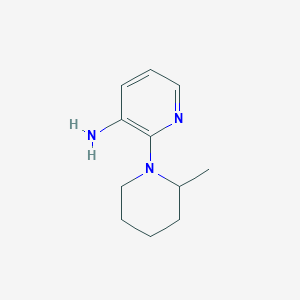

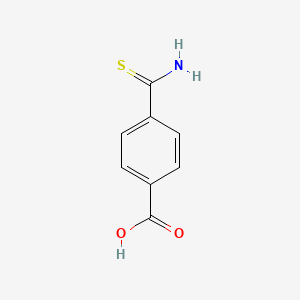

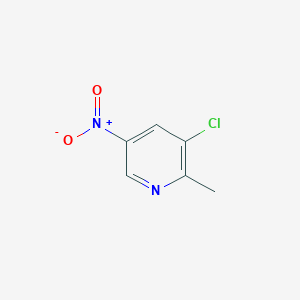

“Methyl 2-hydroxy-5-[2-(trimethylsilyl)ethynyl]-benzenecarboxylate” is a chemical compound that has been synthesized and studied for its unique properties . It is characterized by its planar molecular structure, which results in a layered arrangement of the molecules . This compound is a derivative of salicylic acid, with the addition of a trimethylsilyl ethynyl group .

Synthesis Analysis

The synthesis of “Methyl 2-hydroxy-5-[2-(trimethylsilyl)ethynyl]-benzenecarboxylate” involves the use of salicylic acid as a starting material . The specific details of the synthesis process are not provided in the available literature .Molecular Structure Analysis

The molecular structure of this compound is planar, leading to a layered arrangement of the molecules . This structure does not form a stack packing . In the related compound, methyl 2-hydroxy-5-ethynylbenzoate, molecules in a layer are bound by hydrogen bonds, including those involving the terminal proton of the ethynyl group .科学的研究の応用

Crystallography and Molecular Structure

Methyl 2-hydroxy-5-[(trimethylsilyl)ethynyl]benzoate has been synthesized and its crystallographic data reported . The compound exhibits a planar molecular structure, which leads to layered packing of the molecules . This structural feature can be important in the study of crystallography and molecular structures .

Hydrogen Bond Network Formation

In the layered packing of the molecules, hydrogen bonds play a crucial role . This property can be used in the study and application of hydrogen bond network formation .

Photoluminescence

The photoluminescence spectrum of methyl 2-hydroxy-5-[(trimethylsilyl)ethynyl]benzoate has been recorded . The emission maxima in the solid state and in chloroform solution are located at 566 and 500 nm, respectively . This property can be used in the study of photoluminescence and the development of photoluminescent materials .

Precursor for Complex Derivatives

These compounds are important precursors for the formation of more complex derivatives . For example, using oxidative dimerization according to the Glaser coupling reaction, this compound can be transformed to dimethyl ether of diacetylenedisalicylic acid .

Synthesis of Metalorganic Frameworks

The dimethyl ether of diacetylenedisalicylic acid, which can be obtained from this compound, is a promising rigid linker molecule for synthesizing metalorganic frameworks .

Synthesis of Covalent Organic Frameworks

Similarly, this compound can also be used in the synthesis of covalent organic frameworks .

Radical-Based Reagent in Organic Chemistry

Tris(trimethylsilyl)silane, a component of this compound, has found multiple applications in organic synthesis . It has been successfully used in radical reductions, hydrosilylation, and consecutive radical reactions .

Polymerization

The strategic role of tris(trimethylsilyl)silane in polymerization is underlined with emphasis on the photo-induced radical polymerization of olefins and photo-promoted cationic polymerization of epoxides .

作用機序

Target of Action

It’s known that this compound is used as an intermediate in organic synthesis , suggesting that its targets could be various depending on the specific reactions it’s involved in.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Methyl 2-hydroxy-5-[2-(trimethylsilyl)ethynyl]-benzenecarboxylate. For instance, it’s recommended to be stored at room temperature . Additionally, safety measures should be taken to avoid contact with skin and eyes, and a well-ventilated work environment is advised

Safety and Hazards

特性

IUPAC Name |

methyl 2-hydroxy-5-(2-trimethylsilylethynyl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3Si/c1-16-13(15)11-9-10(5-6-12(11)14)7-8-17(2,3)4/h5-6,9,14H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVSDOLBGZNROSZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)C#C[Si](C)(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80598697 |

Source

|

| Record name | Methyl 2-hydroxy-5-[(trimethylsilyl)ethynyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80598697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

119754-18-6 |

Source

|

| Record name | Methyl 2-hydroxy-5-[(trimethylsilyl)ethynyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80598697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

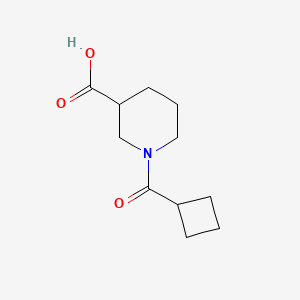

![Benzoic acid, 4-[2-(2-propenyloxy)ethoxy]-](/img/structure/B1357398.png)